molecular formula C8H9BrFNO2S B8634883 N-(4-bromo-2-fluorophenyl)-N-methylmethanesulfonamide

N-(4-bromo-2-fluorophenyl)-N-methylmethanesulfonamide

Cat. No. B8634883
M. Wt: 282.13 g/mol
InChI Key: NIEDECSSRFSEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C8H9BrFNO2S and its molecular weight is 282.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-2-fluorophenyl)-N-methylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-fluorophenyl)-N-methylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(4-bromo-2-fluorophenyl)-N-methylmethanesulfonamide

Molecular Formula

C8H9BrFNO2S

Molecular Weight

282.13 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C8H9BrFNO2S/c1-11(14(2,12)13)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3

InChI Key

NIEDECSSRFSEMT-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)Br)F)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methane sulfonyl chloride (2.03 ml, 26 mmol) was added to a solution of 4-bromo-2-fluoroaniline (5.0 g, 26 mmol) and pyridine (2.12 ml, 26 mmol) in dichloromethane (100 ml) at 0° C. The reaction mixture was stirred for 1 hr, after which time it was partitioned between dichloromethane (100 ml) and 1N hydrochloric acid (100 ml). The organics were separated and dried over magnesium sulfate, filtered and concentrated in vacuo to afford a yellow oil. The crude oil was dissolved in dimethylformamide (50 mL) and treated with potassium carbonate (5.1 g, 37.5 mmol) followed by methyl iodide (2.33 ml, 37.4 mmol). The reaction mixture was stirred for 24 hrs after which time it was partitioned between diethylether (100 ml) and water (100 ml). The aqueous was extracted further with diethyl ether (2×100 ml). The combined organics were dried over magnesium sulfate, filtered and the solvent concentrated in vacuuo to afford the title compound as a brown oil (6.9 g). 1H NMR (CDCl3): δ 2.94 (s, 3H), 3.10 (s, 3H), 6.77 (t, J=4.96 Hz, 1H), 6.95 (d, J=4.96 Hz, 1H), 7.05 (m, 1H).
Quantity
2.03 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.12 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
2.33 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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